Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate
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Overview
Description
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate is a synthetic organic compound with the molecular formula C10H10ClFNO3 It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-fluorobenzoic acid and chloroacetyl chloride.
Formation of Amide Bond: The 3-amino-5-fluorobenzoic acid is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 3-[(chloroacetyl)amino]-5-fluorobenzoic acid.
Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products may include derivatives where the chlorine atom is replaced by other functional groups.
Hydrolysis: Hydrolysis yields 3-amino-5-fluorobenzoic acid and chloroacetic acid.
Oxidation and Reduction: Oxidation may produce carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-[(chloroacetyl)amino]-5-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom.
Ethyl 3-[(chloroacetyl)amino]-5-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.
Ethyl 3-[(chloroacetyl)amino]-5-nitrobenzoate: Contains a nitro group instead of a fluorine atom.
These compounds share similar synthetic routes and chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C11H11ClFNO3 |
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Molecular Weight |
259.66 g/mol |
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-fluorobenzoate |
InChI |
InChI=1S/C11H11ClFNO3/c1-2-17-11(16)7-3-8(13)5-9(4-7)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
LNQONLFGCHNPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)NC(=O)CCl |
Origin of Product |
United States |
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